Specific Scientific Field: The specific scientific field for this application is Circadian Rhythm Research .
Comprehensive Summary of the Application: Longdaysin has been identified as a compound that can dramatically slow down the biological clock . This ability makes it a valuable tool in the study of circadian rhythms, which are the natural, internal processes that regulate the sleep-wake cycle and repeat roughly every 24 hours .
Methods of Application or Experimental Procedures: Longdaysin’s effects on the biological clock have been studied using a variety of methods. In one study, researchers genetically modified human bone cancer cells to visually see changes in the cells’ circadian rhythms. They attached a clock gene to a luciferase gene used by fireflies to glow at night, so the cells glowed when the biological clock was activated . Longdaysin was then applied to these cells, and its effects were observed .
Results or Outcomes: The application of Longdaysin was found to slow down the biological clock significantly. In one experiment, it was able to lengthen the biological clock of larval zebra fish by over ten hours . This demonstrates Longdaysin’s potent effects on the biological clock and its potential for use in treating severe sleep disorders, resetting the biological clocks of jet-lagged travelers, and studying the effects of circadian rhythm disruptions .
Longdaysin is a small molecule compound identified as a potent modulator of circadian rhythms. It was discovered through high-throughput screening of over 120,000 compounds and is known for its ability to significantly lengthen the circadian period in various biological systems, including human cells and larval zebrafish. The name "longdaysin" reflects its prominent effect on extending the biological clock, making it a valuable tool for studying circadian biology and its associated pathologies .
Longdaysin functions primarily as an inhibitor of casein kinase 1 alpha (CKIα), which plays a crucial role in the regulation of circadian rhythms. By inhibiting this kinase, longdaysin alters the phosphorylation dynamics of clock proteins, leading to extended circadian periods. Its mechanism includes the inhibition of protein degradation pathways, particularly affecting the degradation of Period proteins, which are vital components of the circadian clock .
Additionally, research has shown that longdaysin can inhibit the Wnt/β-catenin signaling pathway, further indicating its diverse biochemical interactions and potential applications in cancer therapy .
Longdaysin exhibits significant biological activity by modulating the circadian clock across various species. In mammalian cells, it has been shown to lengthen the circadian period in a dose-dependent manner, with effects observed in different tissues including fibroblasts and lung explants. The compound's effects are reversible; upon washout, normal circadian function resumes . In vivo studies using larval zebrafish demonstrated that longdaysin could extend the circadian period by more than 10 hours, showcasing its potential for manipulating biological clocks .
The synthesis of longdaysin involves several chemical modifications to enhance its potency and selectivity as a CKIα inhibitor. Initial studies focused on optimizing the molecular structure to improve biological activity while retaining essential hydrophobic interactions with target proteins. Various analogs have been synthesized to explore structure-activity relationships, particularly through modifications involving azobenzene moieties that allow for light-responsive behavior in specific applications .
Longdaysin has promising applications in both basic research and therapeutic contexts:
Studies have demonstrated that longdaysin interacts with multiple kinases within the circadian network, providing insights into how it can modulate clock function. Its ability to inhibit CKIα suggests that it may also affect other related kinases involved in circadian regulation. This multi-target interaction profile enhances its utility as a chemical probe for studying complex biological systems .
Longdaysin is unique in its potent effects on circadian rhythms and its dual role as an inhibitor of CKIα and Wnt/β-catenin signaling. Below is a comparison with other similar compounds:
| Compound Name | Mechanism of Action | Notable Effects | Unique Features |
|---|---|---|---|
| Longdaysin | CKIα inhibition | Lengthens circadian period | Dual inhibition (CKIα & Wnt) |
| Compound A | CKI inhibition | Modulates circadian rhythms | Less potent than longdaysin |
| Compound B | GSK3β inhibition | Affects metabolic pathways | Primarily metabolic focus |
| Compound C | Cryptochrome stabilization | Enhances light sensitivity | Focuses on light response |
Longdaysin stands out due to its significant impact on both circadian modulation and potential anti-cancer properties, making it an important compound for further research in chronobiology and pharmacology .
Longdaysin is characterized by its distinctive molecular composition and structural features. The compound possesses the molecular formula C₁₆H₁₆F₃N₅, establishing it as a complex organic molecule containing carbon, hydrogen, fluorine, and nitrogen atoms [1] [2]. The Chemical Abstracts Service number for longdaysin is 1353867-91-0, providing its unique chemical identifier [1] [6].
The International Union of Pure and Applied Chemistry name for longdaysin is 9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine [6]. This systematic nomenclature precisely describes the structural arrangement and substitution pattern of the molecule. The canonical Simplified Molecular Input Line Entry System representation is FC(F)(F)C1=CC=CC(CNC2=NC=NC3=C2N=CN3C(C)C)=C1 [4] [7].
| Property | Value |
|---|---|
| Chemical Name | 9-Isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine |
| Molecular Formula | C₁₆H₁₆F₃N₅ |
| Chemical Abstracts Service Number | 1353867-91-0 |
| International Union of Pure and Applied Chemistry Name | 9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine |
| Canonical Simplified Molecular Input Line Entry System | FC(F)(F)C1=CC=CC(CNC2=NC=NC3=C2N=CN3C(C)C)=C1 |
The molecular weight of longdaysin is precisely determined to be 335.33 grams per mole [1] [2] [4]. This relatively moderate molecular weight places longdaysin within an optimal range for biological activity and cellular permeability. The monoisotopic mass has been calculated as 335.135780 atomic mass units [6].
Longdaysin exhibits distinct solubility characteristics that significantly influence its biological applications and experimental handling requirements [8] [10]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 125 milligrams per milliliter, equivalent to 372.77 millimolar [2] [4] [7]. This high solubility in dimethyl sulfoxide makes it suitable for preparation of stock solutions and subsequent dilutions for experimental procedures.
In contrast, longdaysin shows extremely limited aqueous solubility, with water solubility reported as less than 0.1 milligrams per milliliter, effectively rendering it insoluble in aqueous media [4] [7]. This hydrophobic character necessitates the use of organic solvents or specialized solubilization techniques for aqueous applications.
For enhanced solubility applications, longdaysin can be dissolved in specialized solvent systems. The compound achieves solubility of at least 2.08 milligrams per milliliter (6.20 millimolar) in formulations containing 10 percent dimethyl sulfoxide combined with 40 percent polyethylene glycol 300, 5 percent Tween-80, and 45 percent saline [10]. Alternative formulations using 10 percent dimethyl sulfoxide with 90 percent corn oil also achieve similar solubility levels [10].
| Solvent System | Solubility | Concentration (mM) | Notes |
|---|---|---|---|
| Dimethyl sulfoxide | 125 mg/mL | 372.77 | Requires ultrasonic treatment |
| Water | < 0.1 mg/mL | < 0.3 | Essentially insoluble |
| 10% Dimethyl sulfoxide/40% Polyethylene glycol 300/5% Tween-80/45% Saline | ≥ 2.08 mg/mL | 6.20 | Clear solution |
| 10% Dimethyl sulfoxide/90% Corn oil | ≥ 2.08 mg/mL | 6.20 | Clear solution |
Longdaysin possesses a complex molecular architecture built upon a purine scaffold, which serves as the foundational framework for its biological activity [1] [8]. The purine core structure is characteristic of nucleotide-related compounds and provides the essential binding interactions for target protein recognition.
The molecule features an isopropyl substituent at the N9 position of the purine ring system [1] [6]. This alkyl substitution contributes significantly to the compound's lipophilic character and influences its binding affinity with target proteins. The isopropyl group has been identified through structure-activity relationship studies as optimal for biological activity compared to other alkyl substituents [11].
A critical structural feature is the 3-(trifluoromethyl)benzyl amine group attached to the C6 position of the purine scaffold [1] [6]. The trifluoromethyl functional group imparts distinctive electronic properties to the molecule, significantly influencing its binding characteristics and biological activity [19]. The trifluoromethyl group possesses intermediate electronegativity between fluorine and chlorine, contributing to the compound's unique pharmacological properties [19].
The secondary amine linkage connecting the benzyl group to the purine core is essential for target protein interaction [15] [17]. Molecular docking studies have revealed that this secondary amine forms crucial hydrogen bonds with the Leu93 backbone in target kinases, representing a key binding interaction [15] [17].
The aromatic benzyl ring system provides additional hydrophobic interactions and contributes to the overall binding affinity of the molecule [9]. The meta-positioned trifluoromethyl substitution on the benzyl ring has been identified as the optimal arrangement for maximal biological potency among various substituted benzyl derivatives [11].
The synthetic preparation of longdaysin involves sophisticated organic chemistry methodologies designed to construct the complex purine-based architecture while maintaining optimal biological activity [13] [15]. The synthetic approach typically employs purine-based starting materials that undergo sequential functional group modifications to achieve the desired substitution pattern.
The subsequent synthetic step involves the introduction of the 3-(trifluoromethyl)benzyl amine functionality at the C6 position of the purine ring [11] [13]. This transformation is typically accomplished through nucleophilic aromatic substitution reactions, where the purine chloride intermediate undergoes displacement by 3-(trifluoromethyl)benzylamine under basic conditions. The reaction generally requires elevated temperatures and extended reaction times to achieve complete conversion.
Alternative synthetic approaches have been developed to improve reaction efficiency and yield [13] [15]. These methods employ protecting group strategies to selectively modify specific positions of the purine scaffold while maintaining the integrity of sensitive functional groups. The synthetic routes typically involve two-step procedures that can be readily scaled for preparative applications [15].
Structure-activity relationship investigations have led to the development of numerous longdaysin analogs through systematic structural modifications [11]. These synthetic efforts have focused on optimization of substituents at the N9, C2, and C6 positions to enhance biological potency and selectivity. The synthetic methodologies developed for these analogs demonstrate the versatility of the purine scaffold for chemical modification [11].
Longdaysin belongs to the broader class of purine-derived bioactive compounds, sharing structural similarities with various nucleotide analogs and kinase inhibitors [8] [18]. The purine scaffold represents a privileged structure in medicinal chemistry, providing a versatile framework for developing compounds with diverse biological activities.
Compared to naturally occurring purines such as adenine and guanine, longdaysin exhibits significant structural modifications that confer its unique biological properties [15] [17]. While maintaining the essential purine core structure necessary for target recognition, longdaysin incorporates synthetic modifications that enhance its selectivity and potency as a kinase inhibitor.
The N9-isopropyl substitution distinguishes longdaysin from most naturally occurring purines, which typically feature ribose or deoxyribose sugar moieties at this position [11]. This alkyl substitution eliminates the hydrogen bonding capabilities associated with sugar substituents while providing hydrophobic interactions that contribute to target selectivity.
The C6-amine substitution with the trifluoromethylbenzyl group represents a significant departure from natural purine structures [15] [17]. This modification replaces the simple amino group found in adenine with a complex aromatic system that provides specific binding interactions with target proteins. The trifluoromethyl substituent is particularly noteworthy, as this functional group is rarely found in natural products but is commonly employed in pharmaceutical development [19].
Molecular docking studies comparing longdaysin with related purine derivatives reveal distinct binding modes and interaction profiles [15] [17]. The compound's unique substitution pattern enables it to occupy binding sites in target kinases with high specificity, forming hydrogen bonds through the C6-amine functionality while engaging in hydrophobic interactions through the aromatic and alkyl substituents.
The structural features of longdaysin have been systematically compared with other casein kinase inhibitors to understand its selectivity profile [9] [11]. These comparisons demonstrate that the specific arrangement of functional groups in longdaysin confers its ability to simultaneously inhibit multiple kinases within the circadian regulatory network while maintaining selectivity over other kinase families.
Longdaysin exhibits its most potent inhibitory effects against the casein kinase I family, specifically targeting both CKIα and CKIδ isoforms with high selectivity [1] [3]. The compound demonstrates an IC₅₀ value of 5.6 μM for CKIα and 8.8 μM for CKIδ in vitro kinase assays [2] [4]. These casein kinase I isoforms represent the primary molecular targets responsible for longdaysin's biological effects, particularly its dramatic impact on circadian rhythm regulation.
The inhibition mechanism involves longdaysin binding to the ATP-binding pocket of both CKIα and CKIδ, effectively preventing the phosphorylation of downstream substrates [5] [2]. In cell-based assays measuring PER1 degradation, longdaysin shows EC₅₀ values of 9.2 μM for CKIα and 9.7 μM for CKIδ, demonstrating consistent potency across different experimental systems [6] [2]. The compound's ability to inhibit both isoforms simultaneously contributes to its robust biological effects, as individual knockdown of either CKIα or CKIδ produces only modest circadian period changes compared to the dramatic lengthening observed with longdaysin treatment [7] [8].
Casein kinase I proteins play crucial roles in the phosphorylation-dependent regulation of PER proteins, key components of the molecular circadian clock. By inhibiting CKIα and CKIδ, longdaysin disrupts the normal phosphorylation patterns that target PER proteins for proteasomal degradation, thereby extending the circadian period [5] [2] [7]. This mechanism has been validated through multiple experimental approaches, including affinity chromatography and mass spectrometry analysis that confirmed the direct binding of longdaysin to these kinases [8] [9].
Longdaysin demonstrates moderate inhibitory activity against ERK2 (extracellular signal-regulated kinase 2), with an IC₅₀ value of 52 μM [2] [4]. While ERK2 represents a secondary target compared to the casein kinase I isoforms, its inhibition contributes to the overall biological effects of longdaysin, particularly at higher concentrations [10] [4].
ERK2 belongs to the mitogen-activated protein kinase (MAPK) family and plays important roles in cell signaling pathways that regulate proliferation, differentiation, and survival. The inhibition of ERK2 by longdaysin occurs through competitive binding to the ATP-binding site, similar to its mechanism against casein kinase I [10] [8]. Molecular studies have revealed that the combinatorial inhibition of CKIα, CKIδ, and ERK2 produces period lengthening effects that closely mimic those observed with longdaysin treatment, indicating that all three kinases contribute to the compound's circadian effects [7] [8].
The structural basis for ERK2 inhibition involves longdaysin's purine core interacting with the hinge region of the kinase, forming hydrogen bonds that stabilize the inhibitor-enzyme complex [10]. However, the lower potency against ERK2 compared to casein kinase I isoforms suggests that the binding affinity and selectivity are reduced, likely due to differences in the ATP-binding pocket architecture between these kinase families [10] [11].
Cyclin-dependent kinase 7 (CDK7) represents another significant target of longdaysin, with an IC₅₀ value of 29 μM [2] [4]. CDK7 functions as a component of the CDK-activating kinase (CAK) complex and plays dual roles in cell cycle regulation and transcriptional control as part of the general transcription factor TFIIH [12].
The inhibition of CDK7 by longdaysin occurs through competitive binding to the ATP-binding site, preventing the kinase from phosphorylating its downstream targets [12]. CDK7 is responsible for the activating phosphorylation of other cyclin-dependent kinases, including CDK1 and CDK2, which are essential for cell cycle progression [12]. Additionally, CDK7 phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcriptional initiation and elongation [12].
While CDK7 inhibition contributes to longdaysin's overall biological profile, its role in circadian rhythm regulation appears to be secondary to the effects mediated by casein kinase I inhibition [2] [10]. The moderate potency of longdaysin against CDK7 suggests that this interaction may be important for understanding potential off-target effects or for developing more selective derivatives [1] [10]. Studies examining the structure-activity relationships of longdaysin derivatives have shown that modifications to enhance CDK7 selectivity can be achieved through specific structural changes to the purine scaffold [13] [14].
Longdaysin functions as an ATP-competitive inhibitor across all its target kinases, employing a binding mechanism that directly competes with ATP for occupancy of the kinase active site [1] [15] [16]. The compound's purine core structure enables it to mimic the adenine moiety of ATP, allowing it to bind effectively to the ATP-binding pocket of target kinases [16] [17].
Molecular docking studies have revealed that longdaysin interacts with the hinge region of target kinases, forming crucial hydrogen bonds that stabilize the inhibitor-enzyme complex [15] [16]. Specifically, the compound forms two hydrogen bonds with the Leu93 backbone in the hinge region of CKIα and CKIδ, which are essential for high-affinity binding [16] [17]. This interaction pattern mirrors the hydrogen bonding observed with ADP binding, confirming the competitive inhibition mechanism [15].
The ATP-competitive nature of longdaysin's binding has been validated through multiple experimental approaches. Kinetic studies demonstrate that the inhibition can be overcome by increasing ATP concentrations, characteristic of competitive inhibition [15]. Additionally, the binding of longdaysin to target kinases can be competed off by free ATP, further supporting the competitive mechanism [8] [9].
The purine scaffold of longdaysin provides an optimal framework for ATP-competitive binding, as the nitrogen atoms in the purine ring system can form hydrogen bonds with conserved amino acid residues in the hinge region [16] [17]. The 6-position amino group of the purine ring is particularly important for hinge region interactions, as modifications to this position significantly impact binding affinity and selectivity [13] [18].
Longdaysin exhibits distinct inhibitory potencies against its various target kinases, with IC₅₀ values ranging from 5.6 μM to 52 μM [2] [4]. The compound demonstrates highest potency against CKIα with an IC₅₀ of 5.6 μM, followed by CKIδ at 8.8 μM [2] [6]. Secondary targets include CDK7 with an IC₅₀ of 29 μM and ERK2 at 52 μM [2] [4].
These IC₅₀ values represent the concentrations required to achieve 50% inhibition of kinase activity under standardized assay conditions. The relatively low IC₅₀ values for CKIα and CKIδ indicate high-affinity binding and potent inhibition of these primary targets [2] [6]. The selectivity profile, with CKI isoforms being inhibited at concentrations 3-9 fold lower than CDK7 and ERK2, demonstrates the compound's preference for casein kinase I family members [1] [2].
The IC₅₀ values correlate well with the biological effects observed in cellular assays, where longdaysin produces significant circadian period lengthening at concentrations similar to those required for CKI inhibition [2] [10]. This correlation supports the hypothesis that CKI inhibition is the primary mechanism underlying longdaysin's biological activity [7] [8].
Comprehensive binding affinity analysis has revealed that longdaysin exhibits high-affinity interactions with its primary targets through multiple binding determinants [13] [16]. The compound's binding affinity is primarily determined by its ability to form hydrogen bonds with the hinge region of target kinases, supplemented by hydrophobic interactions that stabilize the inhibitor-enzyme complex [16] [17].
Molecular docking studies have provided detailed insights into the binding affinity determinants. The calculated binding energies for longdaysin interactions with CKIα and CKIδ are -25.28 and -21.73 Rosetta energy units, respectively, indicating favorable binding interactions [13]. These computational predictions align well with experimental IC₅₀ values, supporting the validity of the binding models [13] [16].
The binding affinity analysis has also revealed that longdaysin derivatives can achieve enhanced potency through structural modifications. For example, the NCC007 derivatives show improved binding energies of -25.71 and -26.97 Rosetta energy units for CKIα and CKIδ, respectively, corresponding to their enhanced inhibitory potencies [13]. These structure-activity relationships provide valuable insights for designing more potent and selective longdaysin analogs [13] [14].
Extensive structure-activity relationship studies have identified the C2 position of the purine scaffold as a key site for modulating longdaysin's biological activity [13] [14]. The unsubstituted C2 position in the original longdaysin structure represents a starting point for optimization, with various substituents showing distinct effects on kinase inhibition and cellular activity [13] [18].
The development of NCC007, featuring a 2-ethylcyclopropyl substituent at the C2 position, demonstrates the potential for enhancing potency through strategic modifications [13] [14]. NCC007 exhibits significantly improved IC₅₀ values of 1.8 μM for CKIα and 3.6 μM for CKIδ, representing approximately 3-fold enhancement compared to the parent compound [13] [14]. This modification also results in enhanced selectivity and improved cellular potency, with NCC007 achieving 5-hour period lengthening at only 0.32 μM concentration [13] [14].
Other C2 position modifications have yielded compounds with varying degrees of activity enhancement or reduction. The introduction of dimethylamine groups at the C2 position (compound 6a) results in enhanced activity, while primary amine substitutions (compound 6k) lead to reduced potency [13]. These structure-activity relationships suggest that the C2 position can accommodate bulky substituents that fit into solvent-accessible regions of the kinase binding pocket [13].
The N9 position of the purine scaffold represents another critical site for structure-activity optimization, with the isopropyl substituent in longdaysin representing the optimal choice among various alkyl groups tested [13] [18]. Structure-activity relationship studies have demonstrated that the isopropyl group provides the ideal balance of steric bulk and hydrophobic interactions necessary for high-affinity binding [13] [18].
Alternative N9 substituents, including ethyl, methyl, propyl, and cyclopropyl groups, all result in reduced activity compared to the isopropyl derivative [13]. These findings indicate that the specific size and branching pattern of the isopropyl group are crucial for optimal binding affinity and selectivity [13] [18]. The decreased activity observed with other substituents suggests that they either fail to make optimal hydrophobic contacts or introduce steric clashes within the binding pocket [13].
The N9 substituent effects extend beyond simple binding affinity to influence the overall pharmacological profile of longdaysin derivatives. The isopropyl group contributes to the compound's membrane permeability and cellular uptake, factors that are essential for biological activity in cellular assays [13] [18]. Modifications to the N9 position can therefore impact both the intrinsic binding affinity and the cellular bioavailability of longdaysin analogs [13].
The systematic development of longdaysin derivatives has led to the identification of several promising analogs with enhanced potency, selectivity, or specialized properties [13] [18] [14]. These derivatives have been designed based on comprehensive structure-activity relationship studies that identified key modification sites and optimal substituent patterns [13] [19].
The most successful derivative development has focused on the NCC007 series, which incorporates C2 position modifications that enhance binding affinity for CKIα and CKIδ [13] [14]. NCC007 demonstrates superior pharmacological properties, including enhanced potency in cellular assays and improved selectivity profiles compared to the parent compound [13] [14]. The success of NCC007 has validated the C2 position as a key site for optimization and has provided insights for further derivative development [13].
Photoswitchable derivatives of longdaysin have also been developed to enable light-controlled modulation of kinase activity [20] [19] [18]. These compounds incorporate azobenzene photoswitches into the longdaysin structure, allowing for reversible activation and deactivation of kinase inhibition through light exposure [20] [19]. While these derivatives show reduced potency compared to the parent compound, they provide valuable tools for studying temporal aspects of kinase function and circadian rhythm regulation [19] [18].